2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16N4O2 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound serves as a starting material or intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of compounds with potential biological applications, such as in the creation of new molecules that bind to carrier proteins. Such compounds are characterized using spectroscopic methods (IR, NMR, MS) and thermal analysis techniques (TGA, DSC), and their structures are confirmed through X-ray crystallography. The synthesized molecules have been evaluated for cytotoxicity, providing insights into their pharmacokinetic properties for further biological application (Govindhan et al., 2017).
Photoredox Alkylazidation of Alkenes
The compound has been utilized in photoredox chemistry, specifically in the alkylazidation of alkenes. This process involves the incorporation of an azido group and another functional group across C=C bonds, facilitating the construction of two new bonds in a single reaction step. Such reactions represent a practical and mechanistically distinct alternative for alkene difunctionalization, highlighting the compound's utility in synthetic organic chemistry (Yang et al., 2020).
Antibacterial Activity Studies
Derivatives of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one have been synthesized and evaluated for antibacterial activity. This involves the transformation of the compound into various structurally related molecules, which are then tested against different bacterial strains. Such studies contribute to the development of new antibacterial agents and enhance our understanding of molecular interactions responsible for antibacterial effects (Merugu, Ramesh, & Sreenivasulu, 2010).
Development of Conformationally Constrained Amino Acids and Amino Alcohols
Through creative synthetic routes, this compound is transformed into conformationally constrained amino acids and amino alcohols. These compounds are of interest for their potential uses in drug design, providing templates for the development of novel therapeutics with enhanced efficacy and reduced side effects. The synthetic strategies involve multiple steps, including ring expansion and selective functionalization, demonstrating the compound's versatility as a synthetic intermediate (Vervisch et al., 2010).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with potential future directions.
Properties
IUPAC Name |
2-azido-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-7(14)8-2-4-13(5-3-8)9(15)6-11-12-10/h7-8,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYMGVGZUIFSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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